Berchemolide

Description

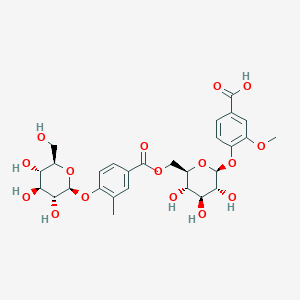

Structure

2D Structure

3D Structure

Properties

CAS No. |

142569-83-3 |

|---|---|

Molecular Formula |

C28H34O16 |

Molecular Weight |

626.6 g/mol |

IUPAC Name |

3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]oxymethyl]oxan-2-yl]oxybenzoic acid |

InChI |

InChI=1S/C28H34O16/c1-11-7-13(4-5-14(11)41-27-23(34)21(32)19(30)17(9-29)43-27)26(38)40-10-18-20(31)22(33)24(35)28(44-18)42-15-6-3-12(25(36)37)8-16(15)39-2/h3-8,17-24,27-35H,9-10H2,1-2H3,(H,36,37)/t17-,18-,19-,20-,21+,22+,23-,24-,27-,28-/m1/s1 |

InChI Key |

PHSXNKUCYFWOAY-OKNYKLPDSA-N |

SMILES |

CC1=C(C=CC(=C1)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)C(=O)O)OC)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Isomeric SMILES |

CC1=C(C=CC(=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C(C=C3)C(=O)O)OC)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)C(=O)O)OC)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Other CAS No. |

142569-83-3 |

Synonyms |

berchemolide |

Origin of Product |

United States |

Occurrence and Isolation of Berchemolide

Isolation from Berchemia racemosa (Rhamnaceae)

The first discovery and structural elucidation of Berchemolide occurred in 1992 from the stems of Berchemia racemosa Sieb. et Zucc., a plant belonging to the Rhamnaceae family. nih.govscispace.com In this pioneering study, this compound, a novel phenol (B47542) glycoside, was isolated alongside two other known flavonoid compounds, (+)-catechin and (-)-epicatechin. nih.gov The structure of this compound was determined to be a dimeric vanillic acid glucoside, featuring a distinctive 22-membered ring formed by a dilactone bridge. nih.govresearchgate.net This determination was accomplished through comprehensive spectral and chemical analyses. nih.gov

Isolation from Schoenoplectus tabernaemontani (Cyperaceae)

A significant development in the study of this compound was its isolation from Schoenoplectus tabernaemontani (C.C.Gmel.) Palla, a member of the Cyperaceae family. tandfonline.comnih.govfigshare.com This finding was particularly noteworthy as it marked the first instance of a macrocyclic phenolic glycoside being isolated from the Cyperaceae family. tandfonline.com Previously, these complex molecules were primarily associated with the Clematis and Berchemia genera. tandfonline.com

The phytochemical investigation of Schoenoplectus tabernaemontani yielded five macrocyclic glycosides. Among these were this compound and another known compound, Clemoarmanoside B. tandfonline.comnih.gov The study also led to the identification of three previously unknown compounds named Schoenopolide A, Schoenopolide B, and Schoenopolide C. tandfonline.comnih.govfigshare.com This research was prompted in part by the plant's use in traditional folk medicine for treating kidney-related conditions. tandfonline.comresearchgate.net

Isolation from Clematis armandii (Ranunculaceae)

This compound has also been identified in the stems of Clematis armandii Franch. of the Ranunculaceae family. researchgate.netclockss.org This plant is a source for the traditional Chinese medicine "Chuan-Mu-Tong". clockss.org A phytochemical study of this species resulted in the isolation of four macrocyclic compounds. researchgate.netclockss.org

Alongside this compound, researchers identified another known compound, clemochinenoside B, and two new compounds named clemoarmanoside A and clemoarmanoside B. researchgate.netclockss.org The structures of these compounds were elucidated using spectroscopic methods and chemical evidence. researchgate.net The genus Clematis is recognized as a significant source of various macrocyclic compounds. tandfonline.comresearchgate.net

Comparative Analysis of this compound Occurrence Across Genera

The presence of this compound in three phylogenetically distinct plant families—Rhamnaceae, Cyperaceae, and Ranunculaceae—is a subject of significant chemotaxonomic interest. While initially discovered in Berchemia (Rhamnaceae) and later found in Clematis (Ranunculaceae), its identification in Schoenoplectus (Cyperaceae) substantially expanded its known botanical distribution. tandfonline.comnih.govresearchgate.net

The occurrence of such a rare and structurally complex secondary metabolite across these unrelated genera suggests potential convergent evolution of biosynthetic pathways or other complex ecological and evolutionary relationships. tandfonline.com The isolation of this compound is consistently associated with other macrocyclic glycosides, although the specific accompanying compounds vary by species.

Below is a comparative table summarizing the isolation of this compound from these different botanical sources.

| Plant Species | Family | Plant Part Used | Known Co-isolated Compounds | Newly Discovered Co-isolated Compounds |

|---|---|---|---|---|

| Berchemia racemosa | Rhamnaceae | Stems | (+)-Catechin, (-)-Epicatechin | N/A (this compound was novel at the time) |

| Schoenoplectus tabernaemontani | Cyperaceae | Not specified in abstracts | Clemoarmanoside B | Schoenopolide A, Schoenopolide B, Schoenopolide C |

| Clematis armandii | Ranunculaceae | Stems | Clemochinenoside B | Clemoarmanoside A, Clemoarmanoside B |

Spectroscopic Methodologies for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural elucidation of this compound. Analysis of both ¹H and ¹³C NMR spectra allowed for the precise assignment of protons and carbons within the molecule.

Two-dimensional (2D) NMR experiments were particularly crucial in establishing the connectivity of the atoms. researchgate.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) revealed the intricate network of covalent bonds, confirming the sequence of the vanillic acid and glucose units and their linkage points within the macrocyclic structure. The large coupling constants observed for the anomeric protons in the glucose moieties indicated a β-configuration for the glycosidic bonds. researchgate.net

Detailed analysis of the NMR data, including chemical shifts (δ) and coupling constants (J), provided the foundational evidence for the proposed structure of this compound. researchgate.netresearchgate.net

Table 1: Selected ¹H and ¹³C NMR Data for this compound

| Position | δH (ppm) | δC (ppm) |

|---|---|---|

| Aromatic Protons | 6.22 - 8.02 | 105.0 - 165.0 |

| Anomeric Protons (H-1') | ~5.39 (d, J=8.0 Hz) | ~102.0 |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. The data is a composite from typical values for similar macrocyclic glycosides.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to accurately determine the molecular formula of this compound. This technique provides a highly precise measurement of the mass-to-charge ratio of the molecule, which allows for the unambiguous determination of its elemental composition. researchgate.netnih.gov The HRESIMS data for this compound confirmed its molecular formula, which was consistent with the structure proposed from NMR and other spectroscopic data. researchgate.net

In addition to NMR and mass spectrometry, other spectroscopic methods are often used to provide complementary structural information for complex natural products like this compound. scribd.com

Infrared (IR) Spectroscopy: This technique is used to identify the presence of specific functional groups. For this compound, IR spectroscopy would confirm the presence of hydroxyl (-OH) groups from the glucose and phenolic moieties, ester carbonyl (C=O) groups forming the lactone rings, and aromatic (C=C) bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can confirm the presence of conjugated systems, such as the aromatic rings of the vanillic acid units. pharmaknowledgeforum.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for investigating the stereochemistry of chiral molecules. It can provide information about the conformation of the macrocyclic ring and the absolute configuration of the stereocenters in the glucose units.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Molecular Formula Confirmation

Structural Relationships with Related Macrocyclic Glycosides (e.g., Clemoarmanoside, Clemochinenoside)

This compound belongs to a rare class of naturally occurring 22-membered macrocyclic dilactones. researchgate.netresearchgate.net Its structure is closely related to other macrocyclic glycosides, such as Clemoarmanoside and Clemochinenoside, which have been isolated from plants of the Clematis genus. researchgate.netresearchgate.netdokumen.pub

These compounds share the same core macrocyclic framework, which consists of two phenolic acid units linked together through ester bonds to form a large ring, with glucose units attached to the phenolic moieties. The primary structural differences between this compound, Clemoarmanoside, and Clemochinenoside lie in the specific type of phenolic acids (e.g., vanillic acid, syringic acid) that make up the macrocycle and the points of attachment of the glucose units. The total synthesis of this compound, along with Clemochinenosides A and B, has been achieved, and the spectroscopic data of the synthetic products were found to be identical to those of the natural products, further confirming their structures. researchgate.net

Conclusion

Berchemolide stands as a noteworthy example of a dimeric macrocyclic glycoside. Its discovery in several plant species, characterization via modern spectroscopic techniques, and challenging total synthesis highlight key aspects of natural product chemistry. The molecule's 22-membered dilactone ring, formed from two vanillic acid glucoside monomers, is a rare structural motif. While research into its biological functions is ongoing, its demonstrated antioxidant activity provides a foundation for future pharmacological investigation. The successful application of innovative methods like fluorous mixture synthesis to construct this compound underscores the continued advancement in the field of complex molecule synthesis.

Synthetic Strategies and Chemical Derivatization of Berchemolide

Total Synthesis Approaches for Berchemolide

The first total synthesis of this compound was accomplished as part of a synthetic effort that also yielded the related macrocyclic glycosides, clemochinenosides A and B. daneshyari.comresearchgate.netresearchmap.jp This achievement confirmed the proposed structure of this compound, which consists of a 22-membered dimeric dilactone ring. researchgate.net The core strategy involved the macrocyclization of two distinct glycosylated phenolic acid precursors, demonstrating a convergent approach to the complex architecture. researchgate.net A key innovation in its preparation was the application of fluorous mixture synthesis, which allowed for the simultaneous construction of multiple related natural products. daneshyari.comresearchgate.net

Macrocyclization Methodologies for Dimeric Dilactone Skeletons

The formation of large rings, or macrocyclization, is a formidable task in organic synthesis due to unfavorable entropic factors and competing intermolecular reactions that lead to undesired oligomers or polymers. researchgate.netmdpi.comacs.org This challenge is typically addressed by performing the ring-closing reaction under high-dilution conditions, which favors the desired intramolecular process. acs.org

The synthesis of dimeric dilactone skeletons, such as the one found in this compound, relies on macrolactonization, which is the formation of a cyclic ester. Over the years, chemists have developed a diverse toolbox of macrocyclization reactions. While the synthesis of this compound utilized an esterification strategy, other methods are frequently employed for constructing macrocycles. researchgate.net These include transition metal-catalyzed cross-couplings (e.g., Heck, Suzuki), ring-closing metathesis (RCM), and various named macrolactonization reactions. acs.orgnih.govmdpi.com The choice of method depends on the specific functional groups present in the precursor and the desired ring size.

Table 1: Selected Methodologies for Macrocycle Synthesis

| Methodology | Description | Key Features |

|---|---|---|

| Macrolactonization | Formation of a cyclic ester from a linear hydroxy acid. | Commonly used for macrolides; various activating reagents (e.g., Yamaguchi, Mitsunobu conditions) are available. nih.gov |

| Ring-Closing Metathesis (RCM) | Formation of a cyclic olefin from a linear diene using a ruthenium or molybdenum catalyst. | Tolerant of many functional groups; powerful for forming carbon-carbon bonds. acs.org |

| Heck Coupling | Palladium-catalyzed reaction between an alkene and an organohalide to form a new C-C bond within the ring. | Effective for rigid systems and has been used to synthesize strained macrocycles. acs.orgmdpi.com |

| Prins Dimerization-Macrocyclization | A tandem reaction that unites two monomeric units to form a dimeric macrocycle. | Can rapidly build molecular complexity through the formation of multiple C-C and C-O bonds. nih.gov |

| C-H Activation | Transition-metal-catalyzed formation of a C-C or C-heteroatom bond by directly functionalizing a C-H bond. | Offers high atom and step economy by avoiding pre-functionalization of substrates. researchgate.net |

Fluorous Mixture Synthesis as a Preparative Strategy

In the total synthesis of this compound, the FMS approach was used to simultaneously synthesize clemochinenoside A, clemochinenoside B, and this compound. researchgate.net The key precursors, 4-O-(β-D-glucopyranosyl)syringic acid and 4-O-(β-D-glucopyranosyl)vanillic acid, were tagged with different fluorous benzyl (B1604629) groups (F13 and F17, respectively) before being subjected to the macrocyclization conditions. researchgate.net This strategy significantly improves efficiency compared to traditional parallel synthesis, where each target compound is made in a separate sequence. nih.gov

Table 2: General Workflow of Fluorous Mixture Synthesis (FMS)

| Step | Description | Purpose |

|---|---|---|

| 1. Tagging | A set of structurally related starting materials is each attached to a unique fluorous tag (e.g., -CH₂CH₂(CF₂)nCF₃). societechimiquedefrance.fr | To impart a unique, separable handle to each component of the mixture. |

| 2. Mixing | The fluorous-tagged starting materials are combined into a single flask. nih.gov | To increase efficiency by running subsequent reactions on a mixture rather than on individual compounds. |

| 3. Reaction Sequence | The mixture is taken through a series of chemical transformations. | To build the desired molecular complexity on all components simultaneously. |

| 4. Demixing | The final mixture of fluorous-tagged products is separated by fluorous HPLC or solid-phase extraction. societechimiquedefrance.frsemanticscholar.org | To isolate each individual tagged product based on its unique fluorine content. |

| 5. Detagging | The fluorous tag is cleaved from each isolated product. nih.gov | To release the final, pure, untagged target molecules. |

Stereochemical Considerations and Optical Purity in Synthesis

Controlling stereochemistry is a paramount concern in the synthesis of natural products, as biological activity is often dependent on a specific three-dimensional arrangement of atoms. numberanalytics.combeilstein-institut.de this compound is a chiral molecule, with its chirality originating from the two β-D-glucopyranosyl units. The synthesis of this compound relies on a "chiral pool" strategy, where enantiomerically pure starting materials—in this case, derivatives of D-glucose—are used to build the target molecule. ethz.ch

Key stereochemical challenges in the synthesis include:

Glycosidic Bond Formation: The linkage between the phenolic acids and the glucose units must be formed with the correct anomeric configuration (β in this case).

Preservation of Existing Stereocenters: The numerous stereocenters within the glucose moieties must remain intact throughout the entire synthetic sequence, including protection, deprotection, and macrocyclization steps.

The verification of optical purity is the final confirmation of a successful asymmetric synthesis. In the research that reported the synthesis of this compound, the authors noted that the optical rotation of their synthetic clemochinenoside A, an analogue synthesized in the same mixture, had a different sign and magnitude compared to the value reported for the isolated natural product. researchgate.net This highlights the critical importance of careful spectroscopic and physical data comparison to confirm not only the chemical structure but also the absolute configuration and enantiomeric purity of a synthetic natural product.

Chemical Derivatization and Analogue Synthesis for Structural Modification

Chemical derivatization is the process of transforming a chemical compound into a structurally related product, known as a derivative. nih.gov This is often done to enhance analytical properties (e.g., for HPLC or GC analysis) or to perform structure-activity relationship (SAR) studies by modifying the biological profile of a molecule. nih.govyoutube.com For a molecule like this compound, potential sites for derivatization would include the free hydroxyl groups on the glucose units or the ester linkages in the macrocycle.

The synthesis of analogues is a related process aimed at creating a series of similar compounds to explore how structural changes affect function. The fluorous mixture synthesis (FMS) used for this compound is an ideal strategy for analogue preparation. researchgate.netnih.gov By substituting the initial building blocks—the vanillic and syringic acid moieties—with other phenolic acids, a library of this compound analogues could be efficiently generated using the same synthetic route. This approach allows for systematic modification of the aromatic portions of the macrocycle to probe their role in any potential biological activity.

Synthetic Challenges and Advancements in Glycoside Macrocyclization

The synthesis of macrocycles containing glycosides (sugar units) presents a unique set of challenges that compound the general difficulties of macrocyclization.

Key Challenges:

Protecting Group Chemistry: The multiple hydroxyl groups on the carbohydrate moieties must be selectively protected and deprotected, adding numerous steps to the synthesis and requiring careful planning to ensure compatibility with other reaction conditions.

Steric Hindrance: The bulky, stereochemically complex sugar units can sterically impede the key ring-closing reaction, potentially requiring more forcing conditions or leading to lower yields.

Glycosidic Bond Stability: The glycosidic linkages must be stable to all conditions used throughout the synthesis, including the macrocyclization step.

Entropy and Oligomerization: As with all macrocyclizations, there is a significant entropic penalty for closing the large ring, and the process must outcompete intermolecular side reactions. mdpi.comacs.orgbeilstein-journals.org

The successful synthesis of this compound via a fluorous mixture strategy represents a significant advancement. researchgate.net By enabling the simultaneous preparation of three complex macrocyclic glycosides, this approach helps to overcome the inherently low efficiency of synthesizing such molecules one at a time. It showcases how strategic innovations like FMS can make these challenging natural product targets more accessible for chemical and biological investigation.

Table 3: Chemical Compounds Mentioned in the Article

| Compound Name | Class | Role/Feature |

|---|---|---|

| This compound | Macrocyclic Glycoside | The primary subject of the article; a dimeric dilactone. researchgate.net |

| Clemochinenoside A | Macrocyclic Glycoside | An analogue of this compound, synthesized simultaneously. researchgate.net |

| Clemochinenoside B | Macrocyclic Glycoside | An analogue of this compound, synthesized simultaneously. researchgate.net |

| Vanillic acid | Phenolic Acid | A building block of the this compound macrocycle. researchgate.net |

| Syringic acid | Phenolic Acid | A building block of the this compound macrocycle. researchgate.net |

| D-Glucose | Monosaccharide | The source of the chiral glycoside units in this compound. researchgate.net |

In Vitro Biological Activity Profiling and Mechanistic Exploration of Berchemolide

Evaluation of Antioxidative Activity in Cellular Models (e.g., H2O2-induced Renal Tubular Epithelial HK-2 cells)

The potential protective effects of Berchemolide against oxidative stress have been a subject of scientific inquiry. Notably, its anti-oxidative activity was evaluated in a cellular model of hydrogen peroxide (H2O2)-induced damage in human renal tubular epithelial (HK-2) cells. nih.govresearchgate.netfigshare.comresearchgate.netresearchgate.netresearchgate.net This specific cell line, HK-2, is a widely used model for studying kidney-related cellular damage and protection. nih.gov The use of H2O2 serves to induce oxidative stress, providing a platform to assess the cytoprotective capabilities of compounds like this compound. nih.gov While the evaluation of this activity has been reported in the literature, the specific quantitative results and detailed outcomes of these assays are not available in the cited abstracts. nih.govresearchgate.netfigshare.com

Investigation of Glucose Uptake Stimulation and Metabolic Pathway Modulation (e.g., AMPK Activation)

Based on a review of the available scientific literature, there is currently no published data regarding the investigation of this compound for its effects on glucose uptake stimulation in cellular models such as 3T3-L1 adipocytes. Furthermore, studies exploring its potential to modulate metabolic pathways, including the activation of AMP-activated protein kinase (AMPK), have not been found. While related research exists for other natural compounds, these findings are not applicable to this compound. researchgate.netnih.gov

Exploration of Other Bioactivities in Cell-Based Assays

Beyond its potential antioxidative properties, this compound has been profiled for other biological activities in various cell-based assays, primarily focusing on cytotoxicity against cancer cell lines and anti-inflammatory effects.

Table 1: Cytotoxic Activity of this compound Against Human Cancer Cell Lines

| Cell Line | Cancer Type | Result | Citation |

|---|---|---|---|

| HCT-116 | Colorectal Carcinoma | Moderate cytotoxicity (IC50 = 49.02 μM) | snu.ac.kr |

Anti-inflammatory Activity: The anti-inflammatory potential of this compound has been assessed in vitro. In one study, it demonstrated weak inhibition of nitric oxide (NO) production in a lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line. snu.ac.kr LPS is used to induce an inflammatory response in these cells, and the inhibition of inflammatory mediators like NO is a key indicator of anti-inflammatory activity. snu.ac.kr

Table 2: Anti-inflammatory Activity of this compound

| Cellular Model | Inducer | Bioactivity Measured | Result | Citation |

|---|

Cellular and Molecular Mechanisms Underlying Observed Activities

The precise cellular and molecular mechanisms driving the observed bioactivities of this compound are not yet fully elucidated in the scientific literature. However, the existing data allows for some preliminary inferences.

The cytotoxic effect observed in HCT-116 colorectal cancer cells points towards a potential anti-proliferative or pro-apoptotic mechanism, which leads to the inhibition of cancer cell growth. snu.ac.kr However, the specific signaling pathways or molecular targets involved in this process have not been identified.

The weak anti-inflammatory activity is linked to the ability of this compound to reduce the production of nitric oxide (NO) in activated macrophages. snu.ac.kr This suggests a possible interaction with the inflammatory signaling cascade, potentially through the modulation of enzymes like inducible nitric oxide synthase (iNOS), which is responsible for producing large amounts of NO during inflammation. Further research is needed to determine if it affects upstream regulatory pathways such as the nuclear factor-kappa B (NF-κB) pathway.

Regarding its antioxidative properties, the mechanism by which this compound may protect HK-2 cells from H2O2-induced oxidative stress remains unknown pending the publication of detailed experimental results. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Hydrogen peroxide |

Structure Activity Relationship Sar Studies for Berchemolide Analogues

Impact of Glycosidic Linkages on Biological Activity

The glycosidic bond, which links a sugar molecule to another group, is a critical determinant of the biological activity in many natural compounds. numberanalytics.comnih.gov The properties of O-glycosides are shaped by the nature of both the sugar (glycone) and non-sugar (aglycone) parts, as well as the stereochemistry of the glycosidic bond. numberanalytics.com

In glycosylated natural products, the sugar residues are often crucial for their bioactivity, enhancing pharmacokinetic parameters like solubility and influencing molecular transport and receptor binding. nih.govresearchgate.net The stereochemistry at the anomeric carbon—whether it is an α or β linkage—is particularly critical for biological recognition. numberanalytics.com Many biological processes are highly specific to one configuration. numberanalytics.com For polysaccharides, it is generally considered that those with a β-configuration exhibit higher activity. researchgate.net Berchemolide contains β-D-glucopyranosyl moieties, a feature consistent with many other biologically active glycosides. The position of the glycosidic linkage can also affect absorption by altering lipophilicity and the ability to diffuse across cell membranes. slu.se

Table 1: Influence of Glycosidic Linkage Modifications on Potential Bioactivity

| Modification | Structural Change | Predicted Impact on Bioactivity | Rationale |

|---|---|---|---|

| Anomeric Configuration | Change from β- to α-glycosidic linkage | Likely decrease in activity | Biological systems often show high specificity for β-linkages. numberanalytics.com |

| Linkage Position | Altering the connection point on the sugar or aglycone | Potential change in absorption and receptor interaction | Linkage position affects molecular shape and lipophilicity. slu.se |

| Linkage Type | Replacement of O-glycoside with C-glycoside bond | Potential increase in stability and in vivo activity | C-glycosides are resistant to enzymatic hydrolysis by glycoside hydrolases. glycoforum.gr.jp |

Influence of Aromatic Moieties on Bioactivity Profiles

This compound is a dimeric structure formed from two vanillic acid glucosides. nih.gov The aromatic rings of these phenolic acid components are key features that significantly contribute to the molecule's bioactivity profile. nih.govijplantenviro.com Phenolic compounds, characterized by an aromatic ring with one or more hydroxyl groups, are known for a wide range of biological functions, including potent antioxidant activity. nih.govmdpi.com

The antioxidant capacity of phenolic acids is directly related to the number and position of hydroxyl groups on the aromatic ring. slu.senih.gov These substituents affect the stability of the resulting phenoxy radical after donating a hydrogen atom to scavenge a free radical. slu.se Studies on various phenolic compounds show that modifications to these aromatic groups, such as hydroxylation, can be essential for cytotoxic or antimicrobial activity. scielo.org For instance, research on flavonoid glycosides like quercetin (B1663063) and hyperoside, which differ only by the glycosylation of one hydroxyl group, demonstrates that such small changes can significantly alter antioxidant efficacy. sciopen.com The free phenolic form (aglycone) often shows the highest antioxidant activity. slu.se

Table 2: Potential Effects of Aromatic Moiety Modifications

| Modification Type | Example | Potential Effect on Bioactivity | Mechanism |

|---|---|---|---|

| Hydroxyl Group Number | Adding or removing -OH groups | Altered antioxidant capacity | Number and position of -OH groups determine radical scavenging ability. slu.senih.gov |

| Hydroxyl Group Position | Shifting the position of an -OH group | Modified receptor binding and activity | Changes the molecule's geometry and hydrogen bonding potential. |

| Methoxylation | Converting -OH to -OCH₃ groups | Decreased antioxidant activity, altered polarity | Methoxy groups are less effective hydrogen donors than hydroxyl groups. slu.se |

| Glycosylation | Attaching/removing sugar moieties | Altered solubility and bioavailability | Glycosylation increases polarity but may decrease passive diffusion. nih.govslu.se |

Conformational Effects on Receptor Binding and Efficacy

Computational modeling, specifically using the Modified Neglect of Diatomic Overlap (MNDO) method, has been used to calculate the conformation of this compound. This analysis is critical for understanding its shape in a biological context. Furthermore, X-ray diffraction analysis of Clemahexapetoside A, a closely related macrocyclic glycoside, revealed that it adopts a distinct armchair conformation, with the two carbohydrate rings forming the "arms" and the two aromatic rings forming the "back and seat". Given the structural similarity, it is highly probable that this compound adopts a similar, well-defined three-dimensional structure.

This defined conformation is essential for efficacy. Receptor binding can induce further conformational changes that are necessary to activate downstream signaling pathways. nih.govnih.gov For example, studies on other molecular systems have shown that locking an adhesin protein in a specific, low-binding conformation can paradoxically induce highly effective, adhesion-inhibiting antibodies. This highlights that subtle conformational shifts can have profound biological consequences. Therefore, SAR studies on this compound analogues must consider how structural modifications affect the molecule's preferred conformation and its flexibility, as these factors will ultimately determine its ability to bind effectively to its biological target and elicit a response. irbbarcelona.orgnih.gov

Table 3: Conformational Factors and Their Influence on Efficacy

| Factor | Description | Implication for this compound Analogues |

|---|---|---|

| Macrocyclic Rigidity | The inherent stiffness of the 22-membered ring system. | A defined "armchair" conformation likely pre-organizes the molecule for receptor binding. |

| Flexibility of Linkages | Torsional freedom around the glycosidic and ester bonds. | Allows for fine-tuning the orientation of the sugar and aromatic moieties to fit the receptor pocket (induced fit). plos.org |

| Receptor-Induced Changes | Conformational shifts in the molecule upon binding to its target. | Binding may stabilize a specific active conformation, which is necessary to trigger a biological response. nih.gov |

Advanced Analytical Techniques in Berchemolide Research

Chromatographic Techniques for Isolation and Purity Assessment

Chromatography is a cornerstone in natural product chemistry, enabling the separation of complex mixtures into individual components. nih.gov The isolation of Berchemolide from its natural sources, such as Berchemia racemosa, and the purification of synthetic intermediates and final products involve multiple chromatographic steps. jst.go.jpresearchgate.net These techniques separate compounds based on differential partitioning between a stationary phase and a mobile phase. nih.gov

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and purity assessment of this compound. researchgate.netfrontiersin.org As a high-resolution separation technique, HPLC utilizes high pressure to pass a liquid solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase). nih.govorganic-chemistry.org This method is ideal for purifying compounds from complex mixtures and for quantifying them. frontiersin.orguhplcs.com

In this compound research, preparative HPLC is often the final step in a multi-step purification process to obtain the compound in high purity (>98%). nih.gov Analytical HPLC is used to assess the purity of isolated or synthesized batches. ejgm.co.uk By developing a specific method, researchers can establish the retention time for this compound, which serves as an identifying characteristic under those conditions. The peak area in the resulting chromatogram is proportional to the concentration, allowing for precise quantification. uhplcs.comejgm.co.uk Reversed-phase (RP-HPLC) columns, such as C18, are commonly used for the separation of polar compounds like glycosides from plant extracts. ejgm.co.ukchromatographyonline.com

Table 1: Typical Parameters for HPLC Analysis

| Parameter | Description | Typical Application in this compound Analysis |

|---|---|---|

| Stationary Phase | The solid adsorbent material packed in the column. | C18 (Octadecyl-silica) is a common choice for separating polar glycosides. ejgm.co.uk |

| Mobile Phase | The solvent that moves the sample through the column. | A gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like trifluoroacetic acid (TFA). ejgm.co.ukchromatographyonline.com |

| Detector | The component that detects the compound as it elutes from the column. | Photodiode Array (PDA) or UV-Vis detectors are common, set at a wavelength where this compound absorbs light (e.g., 254 nm). ejgm.co.uk |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | Typically around 1.0 mL/min for analytical scale. ejgm.co.uk |

| Injection Volume | The amount of sample introduced into the system. | A small volume, such as 10-20 µL, is used for analytical runs. ejgm.co.ukchromatographyonline.com |

While HPLC is crucial for final purification, other chromatographic techniques are vital for initial fractionation and preliminary analysis.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method used extensively in natural product research. umass.eduresearchgate.net It is used to monitor the progress of chemical reactions during total synthesis or to check the purity of fractions obtained from other chromatographic separations. umass.edu A sample is spotted on a plate coated with a stationary phase (like silica (B1680970) gel), and a solvent (mobile phase) moves up the plate via capillary action, separating the components of the mixture based on their polarity. researchgate.net The separation is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front. researchgate.net For this compound, TLC can quickly indicate its presence in various fractions and guide the selection of fractions for further purification.

Medium-Pressure Liquid Chromatography (MPLC): MPLC is a preparative technique used for the large-scale separation of compounds from crude plant extracts. nih.govcabidigitallibrary.org It operates at pressures higher than gravity-fed column chromatography but lower than HPLC. cabidigitallibrary.org MPLC is often used as an intermediate purification step to enrich the target compound from a complex extract before final purification by preparative HPLC. nih.gov This technique can handle larger sample loads (grams) than HPLC, making it efficient for initial fractionation. cabidigitallibrary.org For instance, a crude extract from Berchemia species could be subjected to MPLC on a C18 column to yield fractions enriched with this compound. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. nih.govthieme-connect.com It combines advantages of both gas and liquid chromatography, offering high efficiency and speed. nih.gov SFC is considered a "green" chemistry technique due to the reduced use of organic solvents. mdpi.com While direct application of SFC for this compound is not widely documented, it is highly effective for separating various classes of natural products, including polar compounds and terpenes. nih.govmdpi.comresearchgate.net Given its success in separating complex mixtures and chiral compounds, SFC represents a promising advanced technique for the high-throughput analysis and purification of this compound and its analogues. thieme-connect.comresearchgate.net

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry for Characterization and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. googleapis.com It is a critical tool in this compound research for determining the compound's molecular weight and elemental formula, and for its sensitive quantification in complex biological matrices.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). googleapis.com This precision allows for the unambiguous determination of a compound's elemental formula. mdpi.com The structure of this compound was confirmed using spectral data, including HRMS, which would have been essential to establish its molecular formula, C₃₀H₃₀O₁₆. researchgate.net HRMS is superior to low-resolution MS because it can distinguish between compounds that have the same nominal mass but different elemental compositions. mdpi.com This capability is crucial for confirming the identity of a newly isolated or synthesized compound like this compound. researchgate.net

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for analyzing compounds in complex mixtures. researchgate.net In recent years, LC-MS-based metabolomics has become a key tool for studying the chemical constituents of plants from the Berchemia genus. nih.gov

This technique is particularly well-suited for metabolite profiling studies involving this compound. nih.gov After separation by LC, the compound is ionized (e.g., by electrospray ionization - ESI) and analyzed by the mass spectrometer. In MS/MS mode, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are detected. nih.gov This fragmentation pattern is unique to the molecule's structure and can be used as a "fingerprint" for identification and structural elucidation, especially for glycosides. frontiersin.orgmdpi.com This approach allows for the detection and quantification of this compound and related metabolites in biological samples with high specificity, even at very low concentrations. researchgate.net

Table 2: Application of Mass Spectrometry Techniques in this compound Analysis

| Technique | Primary Function | Specific Information Provided for this compound |

|---|---|---|

| HRMS | Elemental Formula Determination | Provides the exact mass to confirm the molecular formula C₃₀H₃₀O₁₆. researchgate.net |

| LC-MS/MS | Identification & Quantification | Separates this compound from a matrix, and provides characteristic precursor and product ions for unambiguous identification and sensitive quantification. nih.govresearchgate.net |

High-Resolution Mass Spectrometry (HRMS)

Spectroscopic Techniques for Structural Confirmation (beyond initial elucidation)

While the initial structure of this compound was determined through a combination of spectral analyses, advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are continuously used to confirm its structure and stereochemistry, especially after total synthesis or isolation from new sources. jst.go.jpresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental data on the chemical environment of protons and carbons. researchgate.net For a complex molecule like this compound, two-dimensional (2D) NMR experiments are essential for unambiguous structural confirmation. jst.go.jp

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons within the same spin system, such as those within the glucose units or on the aromatic rings of the vanillic acid moieties.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of each carbon signal to its attached proton(s). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting the different structural fragments of this compound, for instance, by showing the correlation between an anomeric proton of a glucose unit and the carbon of the vanillic acid it is attached to, confirming the glycosidic linkage. researchgate.net

Together, these advanced NMR techniques provide definitive confirmation of the connectivity and, through analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, the relative stereochemistry of the complex 22-membered dimeric dilactone structure of this compound. jst.go.jp The identity of synthetic this compound is confirmed when its spectroscopic data are identical to those of the natural product. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| (+)-Catechin |

| (-)-Epicatechin |

| Acetonitrile |

| This compound |

| Carbon Dioxide |

| Methanol |

| Trifluoroacetic Acid |

Advanced NMR Techniques for Detailed Structural Analysis

The definitive structural elucidation of complex natural products like this compound relies heavily on advanced Nuclear Magnetic Resonance (NMR) spectroscopy. While one-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information about the number and types of protons and carbons, two-dimensional (2D) NMR experiments are indispensable for assembling the molecular framework and defining its stereochemistry. emerypharma.commsu.edu These techniques reveal through-bond and through-space correlations between nuclei, allowing for the unambiguous assignment of the molecule's intricate structure. numberanalytics.commestrelabcn.com

The primary 2D NMR methods employed in the analysis of this compound and related compounds include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY). numberanalytics.commagritek.comsdsu.edu

¹H-¹H COSY: This experiment identifies protons that are coupled to each other, typically over two or three bonds. sdsu.edu It is fundamental for tracing out the proton spin systems within the molecule, effectively mapping the proton-proton connectivity and identifying distinct structural fragments.

HSQC: The HSQC experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (a one-bond correlation). sdsu.edu This is a powerful tool for assigning carbon resonances, as the well-resolved proton spectrum can be used to interpret the often more complex carbon spectrum. emerypharma.com

HMBC: Crucial for assembling the complete carbon skeleton, the HMBC experiment detects correlations between protons and carbons over multiple bonds (typically two or three bonds). sdsu.eduwisc.edu This technique is vital for connecting the spin systems identified by COSY and for assigning quaternary carbons, which lack attached protons and are therefore not observed in HSQC spectra. wisc.edu

NOESY: To determine the relative stereochemistry, the NOESY experiment is used. It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. numberanalytics.com The observation of a Nuclear Overhauser Effect (NOE) between specific protons provides definitive evidence for their spatial proximity, allowing for the assignment of relative configurations at stereocenters.

Detailed analysis of these advanced NMR spectra provides the necessary data to piece together the structure of this compound. The following tables present the assigned ¹H and ¹³C NMR data, along with key 2D correlations that would be instrumental in its structural confirmation.

¹H NMR Data for this compound

(Illustrative data based on typical values for sesquiterpenoid lactones)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-1 | 2.15 | m | |

| H-2 | 1.80, 1.95 | m | |

| H-3 | 5.85 | d | 2.5 |

| H-5 | 2.80 | dd | 10.5, 4.0 |

| H-6 | 4.50 | t | 10.5 |

| H-9 | 2.30, 2.50 | m | |

| H-13a | 5.60 | d | 1.8 |

| H-13b | 6.25 | d | 1.8 |

| H-14 | 1.10 | s |

¹³C NMR Data for this compound

(Illustrative data based on typical values for sesquiterpenoid lactones)

| Position | Chemical Shift (δ) ppm | Carbon Type |

|---|---|---|

| C-1 | 45.2 | CH |

| C-2 | 28.1 | CH₂ |

| C-3 | 125.5 | CH |

| C-4 | 140.1 | C |

| C-5 | 50.3 | CH |

| C-6 | 80.5 | CH |

| C-7 | 55.4 | C |

| C-8 | 170.2 | C (Lactone C=O) |

| C-9 | 35.8 | CH₂ |

| C-10 | 40.7 | C |

| C-11 | 138.9 | C |

| C-12 | 120.1 | CH₂ |

| C-13 | 18.9 | CH₃ |

Key 2D NMR Correlations for Structural Elucidation

The following table summarizes the critical correlations from HMBC and COSY spectra that would be used to assemble the molecular structure of this compound.

| Proton(s) | COSY Correlations (¹H) | HMBC Correlations (¹³C) |

| H-1 | H-2, H-5 | C-2, C-3, C-5, C-10, C-14 |

| H-3 | H-2 | C-1, C-4, C-5 |

| H-5 | H-1, H-6 | C-1, C-4, C-6, C-7, C-10 |

| H-6 | H-5 | C-4, C-5, C-7, C-8 |

| H-13 | - | C-7, C-11, C-12 |

| H-14 | - | C-1, C-5, C-9, C-10 |

| H-15 | H-1 | C-1, C-2, C-10 |

Through the systematic analysis of these correlations, researchers can connect the individual atoms, confirm the presence of key functional groups like the α,β-unsaturated lactone, and ultimately build the complete, three-dimensional structure of the this compound molecule. numberanalytics.comresearchgate.net

Ecological and Chemotaxonomic Significance of Berchemolide

Role of Berchemolide in Host Plant Defense Mechanisms

While direct studies exclusively detailing this compound's role in host plant defense are not extensively documented, its classification as a phenolic glycoside places it within a major group of secondary metabolites known for their defensive functions. nih.gov Plants are known to produce a vast array of secondary metabolites—including phenolics, terpenoids, and alkaloids—that are not essential for primary growth but are crucial for survival and interaction with the environment. These compounds often serve as a defense against herbivores, pathogens, and various environmental stresses. nih.gov

Glycosylation, the process of attaching a sugar molecule to a compound, is a common strategy plants use to store defensive chemicals in an inactive, non-toxic form. wikipedia.org These inactive glycosides can be stored within the plant cell's vacuole. wikipedia.org When a plant's tissue is damaged by an herbivore or pathogen, enzymes can cleave the sugar molecule, activating the chemical, which can then act as a toxin, repellent, or antinutritive agent. wikipedia.orgoup.com Phenolic compounds, in particular, are recognized for their roles in deterring feeding, inhibiting microbial growth, and protecting the plant from UV radiation. mdpi.comapsnet.org Given that this compound is a complex phenolic glycoside, it is likely involved in similar protective functions for the plants that produce it, acting as a stored, ready-to-activate defense compound. nih.govmdpi.com

Chemotaxonomic Implications within Rhamnaceae, Cyperaceae, and Ranunculaceae

Chemotaxonomy utilizes the distribution of chemical compounds within groups of organisms to understand their evolutionary relationships. The presence of rare or structurally complex compounds, like this compound, in different plant families can have significant taxonomic implications.

This compound was first discovered in the stems of Berchemia racemosa, a member of the Rhamnaceae (Buckthorn) family. nih.gov Subsequently, it has been isolated from species in two other distinct and unrelated families: the Ranunculaceae (Buttercup) family and the Cyperaceae (Sedge) family. Specifically, it has been identified in Clematis armandii and Clematis akebioides of the Ranunculaceae family and Schoenoplectus tabernaemontani of the Cyperaceae family. researchgate.net

The occurrence of such a unique 22-membered dimeric lactone structure in these three disparate families is of high chemotaxonomic interest. researchgate.net It suggests either a case of convergent evolution, where unrelated species independently evolved the capability to synthesize this specific compound, or that the genetic pathway for its production is ancient and has been retained in some lineages while being lost in many others. The presence of this compound and similar macrocyclic glycosides is considered a significant chemotaxonomic marker, helping to draw biochemical connections between these otherwise distantly related plant groups. researchgate.net

Biodiversity and Distribution of this compound-Producing Organisms

The known distribution of this compound is limited but taxonomically diverse, spanning across different divisions of the plant kingdom. The organisms confirmed to produce this compound are found in temperate and tropical regions of Asia. nih.gov The known biodiversity of this compound producers highlights its rare and specialized nature.

Below is a table detailing the known plant species that produce this compound, their family, and the part of the plant from which the compound was isolated.

| Plant Family | Species | Plant Part |

| Rhamnaceae | Berchemia racemosa | Stems |

| Ranunculaceae | Clematis armandii | Stems |

| Ranunculaceae | Clematis akebioides | Not specified |

| Cyperaceae | Schoenoplectus tabernaemontani | Not specified |

This table is based on available scientific literature and may not be exhaustive.

The scattered distribution across these families—Rhamnaceae (a family of dicotyledonous trees and shrubs), Ranunculaceae (a family of mostly herbaceous dicots), and Cyperaceae (a family of monocotyledonous, grass-like plants)—underscores the compound's unusual and noteworthy pattern of occurrence in the plant kingdom.

Future Directions and Research Opportunities for Berchemolide

Development of Novel Synthetic Routes for Complex Macrocycles

The synthesis of complex macrocycles like Berchemolide is a significant challenge in organic chemistry, often hindered by issues such as low yields and the need for multi-step, sequential processes. nih.gov A key obstacle is favoring the desired intramolecular ring-closure (cyclization) over intermolecular chain formation (oligomerization or polymerization). nih.gov The total synthesis of this compound has been accomplished alongside related macrocyclic glycosides, clemochinenosides A and B, utilizing a fluorous mixture synthetic method. researchgate.net This approach involved the macrocyclization of 4-O-(4-O-F13benzyl-β-d-glucopyranosyl)syringic acid with 4-O-(4-O-F17benzyl-β-d-glucopyranosyl)vanillic acid. researchgate.net

Future research will likely focus on creating more efficient and versatile synthetic pathways. Key areas of opportunity include:

Convergent Synthesis: Developing strategies that allow for the rapid and diverse assembly of macrocyclic structures from simpler building blocks. Multicomponent reactions (MCRs) represent a powerful tool in this regard, offering a very short and adaptable path to macrocycle libraries. nih.gov

Catalyst Development: Innovations in catalysis, such as the use of rhodium(III) catalysts for C-H activation and ring closure, can simplify macrocycle synthesis by eliminating the need for pre-functionalized components. nih.gov The use of specific ligands, such as monodentate nitrogen ligands, has been shown to dramatically improve macrocyclization yields in certain systems. nih.gov

Flow Chemistry: Applying continuous flow technologies can offer better control over reaction conditions, such as temperature and concentration, potentially improving yields and minimizing side reactions in macrocyclization processes.

Recent advancements in synthetic methodologies are expanding the accessible chemical space for macrocycles, enabling the creation of more diverse and pharmacologically active compounds. nih.gov

Deeper Elucidation of Biosynthetic Pathways and Pathway Engineering

Understanding how this compound is naturally produced is fundamental for its sustainable and large-scale production through biotechnological methods. The biosynthetic pathways of plant natural products (PNPs) are often complex, with the responsible genes dispersed across chromosomes, unlike the clustered gene organization commonly found in microbes. frontiersin.orgnih.gov Elucidating these pathways is a critical first step toward metabolic engineering. nih.gov

Future research efforts should concentrate on:

Genome Mining and Sequencing: Identifying the gene clusters responsible for this compound biosynthesis in its natural source organism. An interdisciplinary approach combining genome sequencing, bioinformatics, and gene editing tools like CRISPR-Cas9 can be used to discover and characterize the enzymes involved. manchester.ac.uk

Enzyme Characterization: Identifying and characterizing the specific enzymes (e.g., polyketide synthases, glycosyltransferases) that assemble the this compound molecule. dtu.dk This involves detailed in vitro and in vivo characterizations to understand their function and mechanisms. nih.gov

Pathway Reconstruction: Reconstituting the identified biosynthetic pathway in a heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae. nih.gov This "cell factory" approach allows for the controlled production of this compound and its precursors, bypassing the need for plant extraction. dtu.dk

Chemoproteomics: Applying activity-based chemoproteomics can help identify the functional enzymes that interact with biosynthetic intermediates, accelerating the discovery of the complete pathway. frontiersin.org This technique is highly sensitive for detecting low-abundance enzymes without requiring prior gene cloning. frontiersin.org

The ultimate goal of this research is to create programmable microbial platforms capable of synthesizing this compound and novel, "unnatural" analogues through the design and implementation of engineered biosynthetic pathways. dtu.dk

Comprehensive Mechanistic Studies of Bioactivity at the Molecular Level

While the structure of this compound is known, a comprehensive understanding of its biological activity at the molecular level is still needed. Determining the specific cellular targets and pathways through which it exerts its effects is essential for its development as a potential therapeutic agent.

Future research should focus on:

Target Identification: Identifying the specific proteins, enzymes, or receptors that this compound directly binds to. This can be achieved using techniques like affinity chromatography, mass spectrometry-based proteomics, and cellular thermal shift assays (CETSA).

Pathway Analysis: Using molecular and cellular analysis to uncover the mechanisms behind its bioactivity. For instance, pathway-specific PCR arrays and microRNA sequencing can reveal changes in gene or miRNA expression in cells treated with the compound, providing insights into affected cellular processes like neurodegeneration or cell survival. plos.org

Cell-Based Assays: Employing a variety of cell-based assays to characterize the phenotypic effects of this compound. For example, cell viability assays (e.g., MTS assay) can quantify its pro-survival or cytotoxic effects on different cell lines. plos.org

Structural Biology: Determining the three-dimensional structure of this compound in complex with its biological target(s) using techniques like X-ray crystallography or cryo-electron microscopy. This would provide atomic-level detail of the interaction and guide the design of more potent molecules.

This multi-pronged approach will help to build a detailed picture of this compound's mechanism of action, which is crucial for predicting its therapeutic efficacy and potential side effects.

Design and Synthesis of Potent and Selective this compound-Inspired Analogues

Natural products like this compound provide excellent starting points for medicinal chemistry programs. nih.gov However, the natural molecule itself may not have optimal drug-like properties. The design and synthesis of analogues are aimed at improving potency, selectivity, and pharmacokinetic profiles.

Key strategies for future research include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound scaffold and evaluating how these changes affect biological activity. This helps to identify the key structural features (the "pharmacophore") responsible for its effects. nih.gov

Diverted Total Synthesis (DTS): Leveraging an established synthetic route to create a library of analogues by introducing modifications at various stages of the synthesis. rsc.org

Computational and Structure-Based Design: Using computer modeling and the known structure of biological targets to rationally design new analogues with improved binding affinity and selectivity. nih.govdiva-portal.org In silico libraries can be constructed and screened virtually before committing to challenging synthetic routes. diva-portal.org

Simplification Strategies: Creating structurally simpler analogues that retain the core biological activity but are easier and more cost-effective to synthesize. nih.gov This could involve, for example, replacing complex or unstable moieties with more stable aromatic groups. nih.gov

The synthesis of a focused library of this compound-inspired analogues will be critical for optimizing its biological activity and developing it into a viable lead compound for drug discovery. sioc-journal.cn

Application of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

Omics technologies, which provide a global analysis of different classes of biological molecules, offer powerful tools for investigating this compound. nih.gov These high-throughput methods can generate vast datasets to provide a holistic understanding of the compound's effects on a biological system. humanspecificresearch.orgnih.gov

Future applications of omics in this compound research could include:

Transcriptomics: Analyzing changes in the complete set of RNA transcripts in cells or tissues upon exposure to this compound. This can reveal which genes are activated or repressed, pointing to the cellular pathways it modulates. nih.gov

Proteomics: Studying the large-scale changes in protein expression and post-translational modifications. This can help identify the molecular targets of this compound and understand its downstream effects on cellular machinery. nih.govfrontiersin.org

Metabolomics: Profiling the complete set of metabolites in a biological sample. In the context of biosynthesis research, metabolomics can help identify precursors and intermediates in the this compound pathway. When studying bioactivity, it can reveal how the compound alters cellular metabolism. nih.gov

Integrated Pan-Omics: Combining data from genomics, transcriptomics, proteomics, and metabolomics provides the most comprehensive and systems-level view of this compound's biological impact. humanspecificresearch.orgmdpi.com This integrated approach can uncover complex regulatory networks and provide deeper insights into its mechanism of action. mdpi.com

The application of these technologies is essential for moving beyond a one-molecule, one-target approach to a more comprehensive understanding of how this compound interacts with and influences complex biological systems. frontiersin.org

Q & A

Q. How should conflicting results between academic and industry studies on this compound be addressed?

- Methodology :

- Transparency audit : Compare experimental designs (e.g., cell lines, assay conditions) to identify confounding variables .

- Open-data initiatives : Share raw datasets via repositories like Zenodo for independent reanalysis .

- Consensus workshops : Organize cross-sector symposia to align on standardized testing frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.